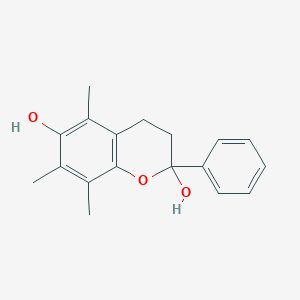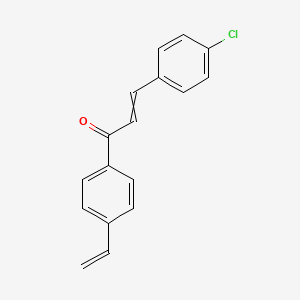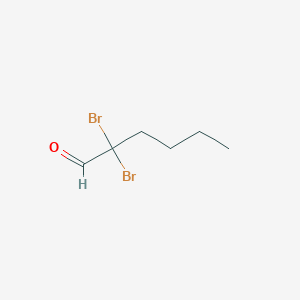
2,2-Dibromohexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromohexanal is an organic compound with the molecular formula C6H10Br2O It is a dibromo derivative of hexanal, characterized by the presence of two bromine atoms attached to the second carbon of the hexanal chain
準備方法
Synthetic Routes and Reaction Conditions: 2,2-Dibromohexanal can be synthesized through the bromination of hexanal. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds under mild conditions, often at room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other hazardous chemicals.
化学反応の分析
Types of Reactions: 2,2-Dibromohexanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to 2,2-dibromohexanol.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed.
Major Products:
Oxidation: 2,2-Dibromohexanoic acid.
Reduction: 2,2-Dibromohexanol.
Substitution: Products vary depending on the nucleophile used.
科学的研究の応用
2,2-Dibromohexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dibromohexanal involves its reactivity with nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.
類似化合物との比較
2,2-Dibromohexane: Similar structure but lacks the aldehyde group.
2,3-Dibromohexanal: Bromine atoms are on adjacent carbons.
2,2-Dibromohexanol: The aldehyde group is reduced to an alcohol.
Uniqueness: 2,2-Dibromohexanal is unique due to the presence of both bromine atoms on the same carbon and the aldehyde functional group. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs.
特性
CAS番号 |
57024-79-0 |
|---|---|
分子式 |
C6H10Br2O |
分子量 |
257.95 g/mol |
IUPAC名 |
2,2-dibromohexanal |
InChI |
InChI=1S/C6H10Br2O/c1-2-3-4-6(7,8)5-9/h5H,2-4H2,1H3 |
InChIキー |
PBKHEHLAGUKNBM-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C=O)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





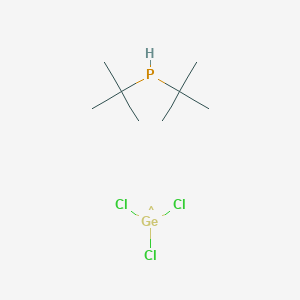
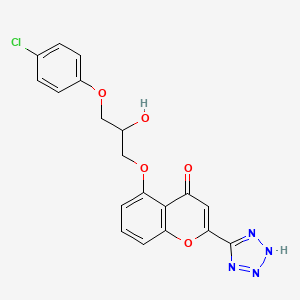
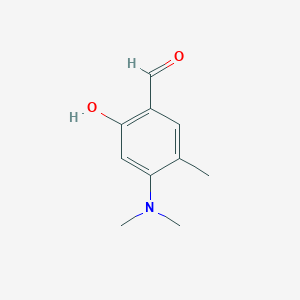
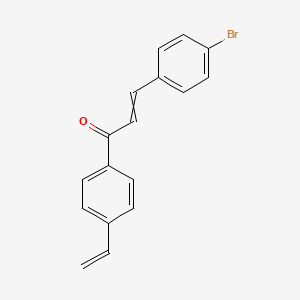
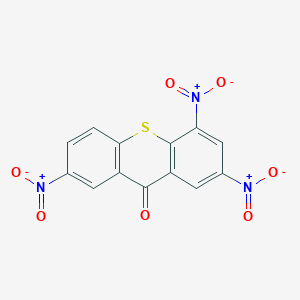
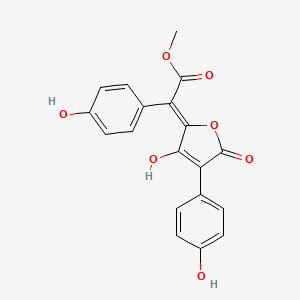
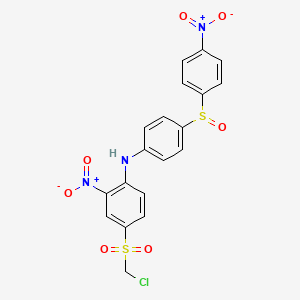
![Piperidine, 1-[2-[(3,7-dimethyloctyl)oxy]ethyl]-](/img/structure/B14628406.png)

